(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
“(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone” is a complex organic compound. It contains a pyrazin-2-ylamino group, which is a derivative of pyrazine, a basic aromatic ring with two nitrogen atoms . It also contains a 3,4-difluorophenyl group, which is a phenyl group substituted with two fluorine atoms.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a pyrazine ring, and a phenyl ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the azetidine ring, the pyrazine ring, and the phenyl ring could each influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Scientific Research Applications
Antimicrobial and Anticancer Applications
Research has demonstrated that compounds structurally related to "(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone" have significant potential in antimicrobial and anticancer treatments. For instance, novel pyrazole derivatives have been synthesized and shown to exhibit higher anticancer activity than the reference drug doxorubicin, alongside possessing good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, other synthesized compounds, such as some (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have demonstrated good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Antiinflammatory and Antibacterial Agents
Microwave-assisted synthesis has been applied to create novel pyrazoline derivatives that exhibit significant in vivo antiinflammatory and in vitro antibacterial activity. This method has advantages such as higher yields, being environmentally friendly, and requiring less reaction time compared to conventional methods (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds similar to "this compound" have been a subject of study, providing insights into their potential applications based on their molecular structure. For example, the synthesis and structural elucidation of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone offer valuable information on the molecular arrangement and potential reactivity of such compounds (Cao, Dong, Shen, & Dong, 2010).
Molecular Docking and Biological Evaluation
Further research includes the synthesis and molecular docking study of novel compounds incorporating pyrazoline, indicating their anticancer and antimicrobial potential. These studies provide a foundation for understanding how these compounds interact at the molecular level, suggesting their applicability in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The molecular and cellular effects of a compound’s action can vary widely depending on the specific compound and its mechanism of action. For example, some compounds might inhibit the activity of certain enzymes, leading to changes in cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective under specific pH conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZAGPSUVRHAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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